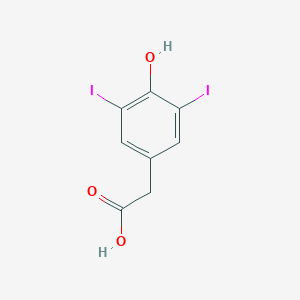

4-Hydroxy-3,5-diiodophenylacetic acid

Description

Contextualization within Iodinated Phenylacetic Acid Chemistry

4-Hydroxy-3,5-diiodophenylacetic acid belongs to the larger class of iodinated phenylacetic acids, organic molecules that are structurally related to the endogenous thyroid hormones and their metabolites. The fundamental structure of these compounds involves a phenylacetic acid core, which is a phenyl group attached to an acetic acid functional group. The "iodinated" designation signifies the presence of one or more iodine atoms attached to the phenyl ring.

The significance of this chemical family is rooted in its structural similarity to key biological molecules. Thyroid hormones, such as thyroxine (T4) and 3,5,3′-triiodo-L-thyronine (T3), are essential for development and homeostasis in the human body and are characterized by their iodinated phenolic structures. nih.gov The metabolic breakdown of these hormones can lead to acetic acid derivatives, known as thyroacetic acids. For instance, 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac) and 3,3',5-Triiodothyroacetic acid (Triac) are acetic acid analogues of T4 and T3, respectively. americanchemicalsuppliers.comnih.govnih.gov this compound can be viewed as a simplified structural element of these more complex thyroacetic acids, lacking the second iodinated phenoxy ring. This structural relationship makes it a relevant compound for studies involving thyroid hormone function and metabolism.

Comparison of Related Iodinated Phenylacetic Acid Structures

| Compound Name | Core Structure | Substituents on Phenyl Ring |

|---|---|---|

| Phenylacetic acid | Phenylacetic acid | None |

| 4-Hydroxyphenylacetic acid | Phenylacetic acid | -OH at position 4 |

| 4-Iodophenylacetic acid | Phenylacetic acid | -I at position 4 |

| This compound | Phenylacetic acid | -OH at position 4; -I at positions 3, 5 |

| 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac) | Thyroacetic acid | Two iodinated rings |

| 3,3',5-Triiodothyroacetic acid (Triac) | Thyroacetic acid | Two iodinated rings |

Overview of Historical and Contemporary Research Significance

The scientific interest in iodinated organic compounds is historically intertwined with the discovery and study of the thyroid gland and its hormones in the early 20th century. nih.gov Early research focused on isolating and identifying the iodine-containing molecules responsible for regulating metabolism, leading to the characterization of thyroxine and triiodothyronine. nih.gov Consequently, related and structurally simpler iodinated compounds, including iodinated phenylacetic acids, became subjects of investigation to understand the structure-activity relationships, biosynthesis, and degradation pathways of thyroid hormones. nih.gov this compound has been identified in this context as an impurity of Thyroxine (T4), highlighting its relevance in the synthesis and analysis of thyroid-related pharmaceuticals. chemicalbook.com

In contemporary chemical biology, the significance of this compound and its chemical relatives has expanded. Research into the parent compound, phenylacetate (B1230308), has revealed potent anti-proliferative effects, which has spurred investigation into its derivatives. nih.gov This has led to studies on iodinated versions, such as 131I-radiolabelled 4-iodophenylacetic acid, as potential radiopharmaceuticals for cancer imaging and therapy. nih.gov While not a direct therapeutic agent itself, this compound serves as an important synthetic precursor and building block. targetmol.comontosight.ai Its reactivity, conferred by the iodine and hydroxyl groups, makes it a valuable intermediate for constructing more complex molecules with potential biological activities, particularly in the development of novel thyroid hormone analogues or other targeted therapeutic agents. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWIPEUDVOXYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173128 | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-39-6 | |

| Record name | 4-Hydroxy-3,5-diiodobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Hydroxy 3,5 Diiodophenylacetic Acid

Classical Iodination Approaches

Classical methods for the synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid typically rely on direct electrophilic iodination of the starting material, 4-hydroxyphenylacetic acid. These approaches are well-established and often utilize elemental iodine in the presence of a base or an oxidizing agent.

Direct Iodination Methods

A common and direct method for the synthesis of this compound involves the reaction of 4-hydroxyphenylacetic acid with iodine in an alkaline solution. In a typical procedure, a solution of iodine and potassium iodide in water is added to a solution of 4-hydroxyphenylacetic acid in aqueous sodium hydroxide (B78521) at room temperature. The reaction mixture is then subjected to a workup procedure to isolate the desired product.

The underlying chemistry of this method involves the activation of the aromatic ring of 4-hydroxyphenylacetic acid towards electrophilic substitution by the hydroxide ions. The phenoxide ion formed is more susceptible to electrophilic attack by iodine than the protonated phenol (B47542). The iodine molecule, polarized by the solvent, acts as the electrophile. The reaction proceeds in a stepwise manner, with the initial iodination occurring at one of the ortho positions to the hydroxyl group, followed by a second iodination at the other ortho position to yield the 3,5-diiodo-substituted product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of the reactants, the concentration of the base, the reaction temperature, and the workup procedure. For instance, using a specific molar ratio of 4-hydroxyphenylacetic acid to iodine and potassium iodide is critical for achieving di-substitution without significant side product formation.

In one reported preparation, the reaction is carried out at room temperature, and the product is precipitated by acidifying the reaction mixture with sulfur dioxide to a pH of 2-3. Subsequent purification steps, such as reprecipitation from a sodium hydrogen carbonate solution and crystallization from aqueous ethanol, can lead to a high yield of the final product. A documented example of this classical approach reports a yield of 92% with a melting point of 216.5-217.5°C for the purified this compound.

| Parameter | Condition |

| Starting Material | 4-hydroxyphenylacetic acid |

| Reagents | Iodine, Potassium Iodide, Sodium Hydroxide |

| Solvent | Water |

| Temperature | Room Temperature |

| Workup | Acidification with Sulfur Dioxide, Filtration |

| Purification | Reprecipitation, Crystallization |

| Reported Yield | 92% |

Modern Synthetic Methodologies

Modern synthetic approaches for the iodination of phenolic compounds, which can be applied to the synthesis of this compound, focus on improving selectivity, reducing the environmental impact, and enhancing reaction efficiency through the use of catalysts and milder reagents.

Catalytic Iodination Techniques

Catalytic methods for the iodination of phenols offer several advantages over classical approaches, including the use of less reactive and more atom-economical iodine sources. Various catalysts have been explored for the activation of iodine or iodinating agents. For instance, laccase, an oxidoreductase enzyme, has been shown to catalyze the iodination of p-substituted phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant under mild, aqueous conditions. While not specifically demonstrated for 4-hydroxyphenylacetic acid, this biocatalytic approach represents a promising avenue for a more sustainable synthesis.

Other catalytic systems involve the use of transition metals. For example, an iron(III)-catalyzed method has been developed for the regioselective iodination of arenes using N-iodosuccinimide (NIS) as the iodine source. This method is efficient under mild conditions and could potentially be adapted for the di-iodination of 4-hydroxyphenylacetic acid.

Regioselective Synthesis via N-Iodosuccinimide Activation

N-Iodosuccinimide (NIS) is a versatile and milder iodinating agent compared to elemental iodine. Its reactivity can be tuned by the addition of acid catalysts, allowing for regioselective iodination of aromatic compounds. The iodination of phenols using NIS often shows high regioselectivity, which is influenced by the directing effect of the hydroxyl group.

For the synthesis of this compound, a stoichiometric amount of NIS in the presence of an appropriate catalyst could potentially lead to the desired di-iodinated product. The reaction mechanism is believed to involve the activation of NIS by the catalyst, enhancing its electrophilicity for the aromatic substitution reaction. The choice of solvent and catalyst is critical in controlling the reactivity and selectivity of the iodination process. While specific conditions for the di-iodination of 4-hydroxyphenylacetic acid using NIS are not extensively documented, the principles of phenol iodination with NIS provide a strong basis for developing such a method.

| Reagent/Catalyst System | Potential Advantages |

| Laccase/KI/O2 | Biocatalytic, environmentally friendly, mild conditions |

| Fe(III)/NIS | Catalytic, high regioselectivity, mild conditions |

| NIS/Acid Catalyst | Tunable reactivity, milder than I2 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of iodinated aromatic compounds. This involves the use of environmentally benign solvents, safer reagents, and more energy-efficient processes. For the synthesis of this compound, several green approaches can be envisioned based on general methods for phenol iodination.

One key aspect is the replacement of hazardous organic solvents with water. Several iodination methods for phenols have been developed that proceed efficiently in aqueous media. For example, the use of potassium iodide with an oxidizing agent like potassium ferrate in water provides a green method for the iodination of phenols. Another approach involves the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium in combination with iodine and an oxidizing agent.

Furthermore, the development of catalytic systems, as mentioned earlier, aligns with green chemistry principles by reducing the amount of waste generated. The use of biocatalysts like laccase is particularly attractive from a green chemistry perspective. These approaches, while needing specific adaptation for this compound, highlight the potential for developing more sustainable synthetic routes to this compound.

Exploration of Precursor Syntheses Relevant to this compound

The synthesis of this compound necessitates the availability of key precursors, among which 4-hydroxyphenylacetic acid is fundamental. An understanding of the synthetic routes to this precursor is therefore essential.

Synthesis of 4-Hydroxyphenylacetic acid

4-Hydroxyphenylacetic acid (4-HPAA) is a crucial intermediate in various chemical syntheses, including pharmaceuticals. sinocurechem.comwikipedia.org Its preparation can be achieved through several distinct chemical and biosynthetic pathways, starting from a range of precursor molecules.

One common industrial method involves the diazotization and subsequent hydrolysis of 4-aminophenylacetic acid. sinocurechem.comchemicalbook.comchemicalbook.com In this process, 4-aminophenylacetic acid is treated with a base to form its sodium salt, followed by the addition of sulfuric acid. The mixture is cooled, and a sodium nitrate (B79036) solution is added dropwise to form a diazonium salt. This intermediate is then added to hot, dilute sulfuric acid, leading to hydrolysis and the formation of 4-hydroxyphenylacetic acid with a reported yield of approximately 85%. sinocurechem.comchemicalbook.com

Another established route is the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine. sinocurechem.comwikipedia.org A variation of this approach involves a three-step synthesis starting with the reaction of phenol and glyoxylic acid to produce 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced using red phosphorus and iodine. The resulting 3-chloro-4-hydroxyphenylacetic acid is subsequently dehalogenated via catalytic hydrogenation with a palladium on charcoal catalyst to yield 4-hydroxyphenylacetic acid. google.com

A different approach begins with benzyl (B1604629) phenyl ether, which is reacted with formaldehyde (B43269) and hydrogen chloride to form 4-benzyloxybenzyl chloride. google.com This is followed by a reaction with an alkali metal cyanide, such as potassium cyanide, to produce 4-benzyloxyphenylacetonitrile. The final step is the hydrolysis of this nitrile in the presence of an acid catalyst to yield 4-hydroxyphenylacetic acid. google.com

More contemporary and sustainable methods include biosynthesis. An efficient one-pot biosynthesis has been developed using lignin-related compounds like p-coumaric acid and ferulic acid as starting materials. acs.org This bioconversion, utilizing engineered Escherichia coli, involves a series of enzymatic steps including decarboxylation, epoxidation, isomerization, and oxidation to produce 4-hydroxyphenylacetic acid with high yield and productivity. acs.org For instance, from p-coumaric acid, a 91.3% yield was achieved. acs.org

Other reported, though less detailed, synthetic strategies include the oxidation of styrene (B11656) with hydrogen peroxide at elevated temperatures, and the hydroxylation of acetophenone. bloomtechz.com

The following table summarizes the key aspects of these synthetic routes.

Biological Activities and Mechanisms of Action in Preclinical Models

In Vitro Pharmacological Investigations

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of a compound. For 4-Hydroxy-3,5-diiodophenylacetic acid, the available data is largely inferential, based on the activities of similar molecules.

Direct cellular bioactivity assays for this compound are not extensively documented in publicly available literature. However, research on related phenylacetic acid derivatives suggests potential for anti-proliferative effects. For instance, phenylacetate (B1230308) itself has been shown to have anti-proliferative and differentiating effects in various cancer cell lines. researchgate.netnih.gov Studies on other derivatives, such as those of 4-hydroxycoumarin, have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties. nih.gov

The modulation of gene expression by this compound is hypothesized to be linked to its potential interaction with nuclear receptors, such as thyroid hormone receptors. ontosight.ai Activation of these receptors can lead to widespread changes in the expression of genes involved in metabolism, growth, and development. ontosight.ai Research on a catabolite of quercetin, 3,4-dihydroxyphenylacetic acid, has shown that it can enhance the gene expression of several phase II drug-metabolizing enzymes, suggesting a role in cellular protection. researchgate.net

In Vivo Studies in Non-Human Organisms

Preclinical in vivo studies provide essential information on the efficacy and organ-specific effects of a compound in a whole-organism context.

While specific preclinical efficacy studies for this compound are limited, a study on the related compound, 4-iodophenylacetic acid, provides some insight. This compound, when radiolabeled with Iodine-131, was investigated as a potential radiopharmaceutical in animal models. researchgate.netnih.gov The study utilized Sprague Dawley rats and athymic nude mice xenografted with a human esophageal cancer cell line (WHCO1) to assess its biodistribution and tumor uptake. researchgate.netnih.gov The research indicated a tumor uptake of 4 ± 0.4 % of the injected dose per gram of tissue in the xenografted mice, with a tumor to background ratio of 2. researchgate.netnih.gov

Table 1: Tumor Uptake of 4-[131I]-iodophenylacetic acid in Xenograft Mice

| Parameter | Value |

| Animal Model | Athymic nude (balb/c) mice with WHCO1 xenografts |

| Compound | 4-[131I]-iodophenylacetic acid |

| Tumor Uptake (% ID/g) | 4 ± 0.4 |

| Tumor to Background Ratio | 2 |

Data sourced from a preliminary investigation of 131I-radiolabelled 4-iodophenylacetic acid. researchgate.netnih.gov

The biodistribution of 4-[131I]-iodophenylacetic acid was evaluated in Sprague Dawley rats using dynamic and static SPECT scans. researchgate.netnih.gov The study found no specific target organ for the compound, with rapid excretion from all organs occurring via the kidneys into the urine within 5 hours. researchgate.netnih.gov This suggests a rapid systemic clearance of this related compound.

Table 2: Biodistribution of 4-[131I]-iodophenylacetic acid in Rats

| Organ System | Observation |

| Distribution | No specific target organ identified. |

| Excretion | Rapid excretion from all organs. |

| Route of Elimination | Primarily via the kidneys into the urine. |

| Timeframe | Within 5 hours post-injection. |

Observations from SPECT imaging in Sprague Dawley rats. researchgate.netnih.gov

Research on Developmental Impacts of this compound Remains Undocumented in Preclinical Models

Despite extensive investigation into the biological activities of various chemical compounds, a thorough review of scientific literature reveals a significant gap in the understanding of the developmental impacts of this compound (DIAC) in model organisms.

As a di-iodinated analogue of p-hydroxyphenylacetic acid and a metabolite of thyroid hormones, DIAC's potential to influence developmental processes, particularly those regulated by the thyroid system, is of scientific interest. The thyroid hormone system is a critical regulator of growth and development in vertebrates, with profound effects on processes such as amphibian metamorphosis and mammalian brain development.

Standard preclinical model organisms for assessing developmental toxicity include rodents (rats, mice), fish (notably the zebrafish, Danio rerio), and amphibians (such as the African clawed frog, Xenopus laevis). These models are routinely used to evaluate the potential of chemical substances to cause adverse effects on developing organisms, including mortality, structural malformations, growth alterations, and functional deficits.

The Amphibian Metamorphosis Assay (AMA), which often utilizes Xenopus laevis, is a particularly relevant model for compounds with suspected thyroid activity. This assay is designed to detect interference with the hypothalamic-pituitary-thyroid (HPT) axis, which governs the transformative process of metamorphosis. Similarly, the zebrafish embryo developmental toxicity assay is a widely accepted high-throughput screening method to identify potential teratogens and other developmental toxicants.

However, a comprehensive search of scholarly databases and toxicology resources for studies investigating the effects of this compound in these or any other model organisms has yielded no specific data. Consequently, there are no available research findings or data tables to report on the developmental impacts of this particular compound. The scientific community has yet to publish research that details the effects of DIAC on embryonic, larval, or fetal development in any preclinical model. This lack of information precludes any discussion of its potential to induce developmental abnormalities or interfere with normal developmental pathways.

Metabolic Transformations and Pathways

Biotransformation Pathways in Non-Human Biological Systems

The metabolism of xenobiotics, including 4-Hydroxy-3,5-diiodophenylacetic acid, is a crucial defense mechanism in biological organisms. This process typically involves two main phases: Phase I functionalization reactions and Phase II conjugation reactions, which aim to increase the water solubility of the compound and facilitate its excretion. nih.gov

The enzymatic degradation of this compound in non-human biological systems is expected to be primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver microsomes. nih.govresearchgate.net These enzymes catalyze a variety of oxidative reactions, including hydroxylation, deiodination, and O-dealkylation.

While specific studies on the in vitro metabolism of this compound are not extensively documented in the available research, general principles of xenobiotic metabolism suggest that it would undergo Phase I biotransformation. nih.gov Liver microsomes are a standard in vitro model for studying drug metabolism as they contain a high concentration of CYP450 and other drug-metabolizing enzymes. nih.govnih.gov The metabolic stability and the profile of metabolites of a given compound can be assessed by incubating it with liver microsomes in the presence of necessary cofactors like NADPH. frontiersin.org For phenolic compounds, hydroxylation of the aromatic ring is a common metabolic pathway. nih.gov Given its structure, potential metabolites of this compound could include mono-deiodinated and hydroxylated derivatives.

Table 1: Potential Phase I Metabolic Reactions for this compound

| Reaction Type | Potential Product(s) | Enzymatic System |

| Deiodination | 4-Hydroxy-3-iodophenylacetic acid | Cytochrome P450 / Deiodinases |

| Hydroxylation | Dihydroxy-3,5-diiodophenylacetic acid | Cytochrome P450 |

This table is predictive and based on general metabolic pathways for structurally similar compounds.

Following Phase I metabolism, or for the parent compound itself if it possesses a suitable functional group, Phase II conjugation reactions occur. nih.gov For this compound, the phenolic hydroxyl group and the carboxylic acid group are susceptible to conjugation. The primary conjugation reactions for phenolic compounds are glucuronidation and sulfation. nih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. nih.gov This process significantly increases the water solubility of the compound, preparing it for excretion. nih.gov Sulfation, mediated by sulfotransferases (SULTs), involves the transfer of a sulfonate group and also enhances hydrophilicity. nih.gov Both UGTs and SULTs are present in liver microsomes and cytosolic fractions, respectively. nih.gov

Table 2: Potential Phase II Conjugation Reactions for this compound

| Reaction Type | Conjugated Product | Enzyme Family |

| Glucuronidation | 4-O-glucuronyl-3,5-diiodophenylacetic acid | UGTs |

| Sulfation | 4-O-sulfo-3,5-diiodophenylacetic acid | SULTs |

This table is predictive and based on the known conjugation pathways for phenolic acids.

Role in Intermediary Metabolism

The structural similarity of this compound to endogenous thyroid hormones suggests a potential for interaction with their metabolic pathways.

Thyroid hormone metabolism is tightly regulated by a family of selenoenzymes called iodothyronine deiodinases (DIOs). nih.govontosight.ai There are three types of deiodinases: DIO1, DIO2, and DIO3. wikipedia.orgnih.gov DIO1 and DIO2 are responsible for the activation of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) by removing an iodine atom from the outer ring. ontosight.ai Conversely, DIO3 inactivates thyroid hormones by removing an iodine atom from the inner ring. nih.govnih.gov

Given that this compound possesses an iodinated phenolic ring, it is plausible that it could serve as a substrate for these deiodinases. researchgate.net The thyroid hormone analog, diiodothyropropionic acid (DITPA), which shares structural similarities, has been shown to have thyromimetic actions and can ameliorate metabolic disturbances in mice with deficiencies in thyroid hormone transport. nih.gov This suggests that analogs of thyroid hormones can indeed interact with the thyroid hormone metabolic machinery. Deiodination of this compound would lead to the formation of mono-iodinated or non-iodinated phenylacetic acid derivatives.

Table 3: Structural Comparison of this compound and Thyroid Hormones

| Compound | Chemical Structure | Key Structural Features |

| This compound | C₈H₆I₂O₃ | Iodinated phenolic ring, Acetic acid side chain |

| Triiodothyronine (T3) | C₁₅H₁₂I₃NO₄ | Iodinated phenolic rings, Alanine (B10760859) side chain |

| Thyroxine (T4) | C₁₅H₁₁I₄NO₄ | Di-iodinated phenolic rings, Alanine side chain |

Beyond the thyroid hormone axis, the structure of this compound suggests potential interactions with other metabolic pathways, notably the metabolism of catecholamines like dopamine (B1211576). Dopamine is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov

The structural resemblance between this compound and DOPAC could imply that the former might act as a competitive inhibitor or a substrate for the enzymes involved in dopamine catabolism. nih.gov For instance, it could potentially interact with MAO or catechol-O-methyltransferase (COMT), another key enzyme in catecholamine degradation. nih.gov However, a study on DOPAC indicated that unlike dopamine, it causes only marginal inhibition of the mitochondrial respiratory chain, suggesting that the acidic side chain significantly alters its biological activity compared to the amine-containing precursor. nih.gov Further investigation is required to determine if this compound can modulate the activity of these enzymes and consequently affect dopamine levels and signaling.

Structure Activity Relationship Sar Studies

Impact of Iodination Pattern on Biological Function

Research on related structures has consistently demonstrated the importance of halogenation. For instance, studies on the TTR binding affinity of salicylic (B10762653) acid derivatives have shown that iodination significantly enhances their binding capabilities. A comparative analysis of salicylic acid and its iodinated analogues, 5-iodosalicylic acid and 3,5-diiodosalicylic acid, revealed that the di-iodinated compound had a markedly higher affinity for TTR. This suggests that the number and position of iodine atoms play a crucial role in the interaction with the protein.

| Compound | Number of Iodine Atoms | Relative TTR Binding Affinity |

|---|---|---|

| Salicylic Acid | 0 | Low |

| 5-Iodosalicylic Acid | 1 | Moderate |

| 3,5-Diiodosalicylic Acid | 2 | High |

Influence of Carboxylic Acid Moiety on Activity

The carboxylic acid group of 4-Hydroxy-3,5-diiodophenylacetic acid is another essential feature for its biological activity, particularly in the context of TTR inhibition. This acidic moiety is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is crucial for forming key electrostatic interactions and hydrogen bonds with positively charged or polar residues in the TTR binding site.

SAR studies of various TTR inhibitors, such as analogues of the non-steroidal anti-inflammatory drug diclofenac, have unequivocally demonstrated the requirement of a negatively charged group for high inhibitory activity. When the carboxylic acid is replaced with non-ionic or hydrophobic groups, a significant drop in activity is observed. This underscores the importance of the ionic character of the carboxylic acid for anchoring the molecule within the binding pocket.

Furthermore, the carboxylic acid's ability to act as both a hydrogen bond donor and acceptor contributes to its strong interaction with the target protein. While the exact binding mode of this compound within TTR is not explicitly detailed in all literature, it is highly probable that the carboxylate group forms critical salt bridges and hydrogen bonds with key amino acid residues, such as lysine (B10760008) or serine, at the entrance of the binding channel.

| Compound Analogue | Functional Group | TTR Fibril Inhibition Activity |

|---|---|---|

| Diclofenac | Carboxylic Acid | High |

| Amide Analogue | Amide | Weak |

| Hydrophobic Analogue | Hydrophobic Group | Poor |

SAR in Related Iodinated Phenylacetic Acid Analogues

The structure-activity relationships of related iodinated phenylacetic acid analogues further illuminate the key determinants of their biological activity. In the broader context of thyromimetic compounds, which mimic the action of thyroid hormones, the acetic acid side chain is a well-tolerated modification of the natural alanine (B10760859) side chain. This suggests that the phenylacetic acid scaffold is a suitable backbone for interaction with thyroid hormone receptors and related proteins like transthyretin.

Studies on thyromimetic acetic acid derivatives have shown that the nature and position of substituents on the phenyl rings have a profound impact on their binding affinity to the nuclear thyroid hormone receptor. While iodine is not an absolute requirement, the size and lipophilicity of the substituents at the 3 and 5 positions are critical for potent activity. This aligns with the understanding of the role of the di-iodo substitution in this compound for TTR binding.

Rational Design of Derivatives for Targeted Research

The insights gained from SAR studies have provided a solid foundation for the rational design of novel derivatives of this compound with potentially enhanced or more specific biological activities. A primary focus of such design efforts is the development of more potent and selective TTR stabilizers.

One approach involves the strategic modification of the iodination pattern. For instance, the synthesis and evaluation of analogues with alternative halogen substitutions (e.g., bromine or chlorine) or different numbers and positions of iodine atoms could lead to compounds with improved binding affinity or pharmacokinetic properties. The goal is to optimize the interactions with the halogen-binding pockets of TTR.

Another avenue for rational design is the exploration of bioisosteric replacements for the carboxylic acid moiety. While the carboxylate group is crucial for activity, it can also limit oral bioavailability and cell permeability. Replacing it with other acidic groups, such as tetrazoles or hydroxamic acids, could potentially maintain the necessary ionic interactions while improving the drug-like properties of the molecule. These bioisosteres can mimic the charge and hydrogen-bonding capabilities of the carboxylic acid while offering different physicochemical characteristics.

Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in this rational design process. By modeling the interactions of designed analogues with the TTR binding site, researchers can predict their potential binding affinity and mode of action before undertaking their synthesis, thereby streamlining the discovery of more effective TTR amyloidogenesis inhibitors.

Applications in Chemical and Biochemical Research

Utility as a Synthetic Intermediate for Bioactive Compounds

The chemical architecture of 4-Hydroxy-3,5-diiodophenylacetic acid makes it a valuable starting material for the synthesis of more complex, biologically active molecules. Its reactive sites, including the carboxylic acid, the phenolic hydroxyl group, and the iodinated aromatic ring, allow for a variety of chemical transformations.

Precursor in Thyroid Hormone Analogue Synthesis (e.g., Tiratricol)

This compound is a key precursor in the synthesis of thyroid hormone analogues, most notably Tiratricol, also known as 3,3',5-triiodothyroacetic acid (TRIAC). nih.govwikipedia.org Tiratricol is a metabolite of the thyroid hormone triiodothyronine (T3) and exhibits biological activity, making it a subject of interest in endocrinology. nih.govwikipedia.org The synthesis of Tiratricol involves the coupling of this compound with a second iodinated phenol (B47542) derivative to form the characteristic diaryl ether linkage of thyroid hormones. nih.gov This transformation highlights the instrumental role of this compound as a foundational building block for constructing molecules that mimic the structure and function of natural thyroid hormones.

Building Block for Complex Aryl Structures

The di-iodinated phenyl ring of this compound serves as a versatile scaffold for the construction of complex aryl structures. The iodine atoms can participate in various cross-coupling reactions, such as the Chan-Lam coupling, to form carbon-heteroatom bonds. This type of reaction is crucial for creating the diaryl ether linkage that is characteristic of thyroid hormones and their analogues. By utilizing this compound, chemists can introduce a pre-functionalized aromatic ring into a larger molecular framework, facilitating the efficient synthesis of intricate molecular architectures with potential biological activity.

Research Probes in Endocrinology and Metabolism

While this compound itself is not typically used directly as a research probe, its significance in endocrinology and metabolism stems from its role as a crucial intermediate in the synthesis of compounds that are widely used as research probes. nih.govwikipedia.org Thyroid hormone analogues, such as Tiratricol, which are synthesized from this precursor, are indispensable tools for investigating the mechanisms of thyroid hormone action, metabolism, and receptor interaction. nih.govwikipedia.orgwikipedia.orgmdpi.com These synthetic analogues allow researchers to probe the structure-activity relationships of thyroid hormones, helping to elucidate the specific molecular features required for binding to thyroid hormone receptors and initiating downstream biological effects. wikipedia.orgmdpi.com Therefore, the availability of this compound is fundamental to the continued exploration of the complex roles of thyroid hormones in health and disease.

Reference Standard in Analytical Chemistry

In the field of analytical chemistry, particularly in pharmaceutical analysis, this compound serves as a valuable reference standard. It is a known impurity in the synthesis of the thyroid hormone medication, levothyroxine. e-journals.in As regulatory bodies require the identification and quantification of impurities in pharmaceutical products, having a pure reference standard of this compound is essential for developing and validating analytical methods to ensure the quality and safety of levothyroxine. nih.govresearchgate.netresearchgate.netsaspublishers.com

These analytical methods often employ techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netresearchgate.netsaspublishers.com The use of this compound as a reference standard allows for the accurate identification and quantification of this specific impurity in drug formulations, ensuring that it does not exceed acceptable limits. nih.govresearchgate.netresearchgate.netsaspublishers.com

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Compartments

The persistence and transformation of 4-Hydroxy-3,5-diiodophenylacetic acid in the environment are governed by a combination of abiotic and biotic processes. These pathways determine the compound's concentration, mobility, and ultimate fate in various environmental compartments.

Direct photolysis of iodinated aromatic compounds can occur through the absorption of solar radiation, leading to the cleavage of the carbon-iodine bond. The presence of a hydroxyl group on the phenyl ring of this compound may influence the electronic properties of the molecule, potentially affecting its susceptibility to photodegradation. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) generated in sunlit surface waters, is another plausible degradation pathway. These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

Hydrolysis is generally not considered a major degradation pathway for aromatic iodinated compounds under typical environmental pH and temperature conditions, as the carbon-iodine bond is relatively stable to hydrolysis.

Table 1: Potential Abiotic Degradation Pathways

| Degradation Process | Mechanism | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of UV radiation leading to C-I bond cleavage. | Iodide, hydroxylated phenylacetic acid derivatives. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated and deiodinated intermediates, ring cleavage products. |

| Hydrolysis | Nucleophilic substitution of iodine by water. | Generally slow and not a significant pathway under environmental conditions. |

Microorganisms play a crucial role in the degradation of aromatic compounds in the environment. nih.govnih.gov The biodegradation of this compound is likely to proceed through pathways developed by bacteria and fungi to utilize aromatic structures as carbon and energy sources. nih.govnih.gov

Initial steps in the microbial degradation of halogenated aromatic compounds often involve dehalogenation. Reductive dehalogenation, where the iodine atoms are replaced by hydrogen atoms, can occur under anaerobic conditions. Oxidative dehalogenation can also occur, where the iodine is removed following the enzymatic addition of hydroxyl groups to the aromatic ring. Following dehalogenation, the resulting 4-hydroxyphenylacetic acid can be further degraded through well-established aerobic pathways involving ring-hydroxylating dioxygenases and subsequent ring cleavage.

Biotransformation may also occur, where the parent compound is modified without being completely mineralized. This can include processes like methylation of the hydroxyl group or conjugation with other molecules, which can alter the toxicity and mobility of the compound.

Table 2: Potential Microbial Degradation and Biotransformation Processes

| Process | Description | Potential Metabolites |

|---|---|---|

| Reductive Dehalogenation | Removal of iodine atoms and replacement with hydrogen under anaerobic conditions. | 4-Hydroxy-3-iodophenylacetic acid, 4-Hydroxyphenylacetic acid. |

| Oxidative Dehalogenation | Enzymatic removal of iodine following ring hydroxylation. | Dihydroxylated intermediates. |

| Ring Cleavage | Opening of the aromatic ring by dioxygenase enzymes. | Aliphatic acids. |

| Biotransformation | Partial modification of the molecule. | Methylated or conjugated derivatives. |

Bioconcentration and Bioaccumulation Potential in Non-Human Biota

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and air. youtube.com Bioconcentration specifically refers to the uptake from water. youtube.com The potential for this compound to bioconcentrate and bioaccumulate in aquatic and terrestrial organisms is a key aspect of its ecotoxicological profile.

Once accumulated, the compound may undergo biotransformation, which can either facilitate its excretion or lead to the formation of more persistent metabolites. The extent of bioaccumulation will depend on a variety of factors, including the species of organism, its metabolic capabilities, and the environmental concentration of the compound.

Interaction with Environmental Matrices (Soil, Water, Sediment)

The mobility and bioavailability of this compound in the environment are heavily influenced by its interactions with soil, water, and sediment. The sorption of iodine and iodinated compounds to environmental matrices is a complex process influenced by factors such as pH, organic matter content, and the presence of metal oxides. iaea.orgclemson.edunih.gov

In soil and sediment, the organic matter fraction is expected to be a major sink for this compound. iaea.orgnih.gov The aromatic structure and the presence of the hydroxyl and carboxylic acid groups can facilitate interactions with soil organic matter through mechanisms such as hydrogen bonding and van der Waals forces. The iodine atoms may also participate in halogen bonding, further enhancing sorption.

The pH of the surrounding medium will affect the speciation of the carboxylic acid group. At environmentally relevant pH values, the carboxylic acid will be deprotonated, giving the molecule a negative charge. This can influence its interaction with charged surfaces of clay minerals and metal oxides. For instance, at low pH, positively charged surfaces of iron and aluminum oxides could contribute to sorption. iaea.org

In the aqueous phase, the solubility of this compound will be influenced by pH and the presence of dissolved organic matter. Its potential to leach from soil into groundwater or be transported in surface waters will be dependent on the strength of its sorption to solid phases.

Table 3: Factors Influencing Interaction with Environmental Matrices

| Matrix Component | Interaction Mechanism | Effect on Mobility |

|---|---|---|

| Soil/Sediment Organic Matter | Hydrogen bonding, van der Waals forces, halogen bonding. | Decreased mobility. iaea.orgnih.gov |

| Clay Minerals | Surface adsorption, influenced by pH and surface charge. | Variable, depends on clay type and water chemistry. |

| Metal Oxides (Fe, Al) | Ligand exchange with surface hydroxyl groups, electrostatic interactions. | Decreased mobility, particularly at lower pH. iaea.org |

| Dissolved Organic Matter | Formation of soluble complexes. | Increased mobility in the aqueous phase. |

Assessment of Endocrine Disrupting Potential in Aquatic and Terrestrial Ecosystems

There is a significant body of evidence demonstrating that various environmental chemicals can interfere with the endocrine systems of wildlife and humans. nih.gov A key concern for this compound is its potential to act as an endocrine disruptor, particularly by interfering with the thyroid hormone system. openbiotechnologyjournal.comresearchgate.netnih.gov This is due to its structural resemblance to the endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are also iodinated aromatic compounds.

Endocrine disrupting chemicals can exert their effects through various mechanisms, including:

Mimicking natural hormones: The compound may bind to and activate thyroid hormone receptors, leading to an inappropriate hormonal response.

Antagonizing natural hormones: The compound may bind to thyroid hormone receptors without activating them, thereby blocking the action of endogenous hormones.

Altering hormone synthesis and metabolism: The compound may interfere with the enzymes involved in the production, transport, or breakdown of thyroid hormones. openbiotechnologyjournal.comnih.gov For example, it could inhibit the deiodinase enzymes that convert T4 to the more active T3.

Disrupting hormone transport: The compound could compete with thyroid hormones for binding sites on transport proteins in the blood.

Disruption of the thyroid system can have profound effects on growth, development, metabolism, and reproduction in both aquatic and terrestrial organisms. researchgate.net In fish, for example, thyroid hormones are critical for metamorphosis, growth, and reproductive success. researchgate.net Exposure to thyroid-disrupting chemicals has been linked to developmental abnormalities and impaired reproductive function in various wildlife species. Given the structural similarities of this compound to thyroid hormones, it is plausible that this compound could pose a risk to the endocrine health of exposed organisms. Further research is needed to fully characterize its endocrine-disrupting potential.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Novel Analogues

The synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid is well-documented, typically achieved through the di-iodination of 4-hydroxyphenylacetic acid. researchgate.net Future research, however, is aimed at leveraging this di-iodinated scaffold to generate a diverse library of novel analogues. The two iodine atoms on the phenolic ring are ideal handles for modern cross-coupling reactions, offering a gateway to extensive structural diversification.

Advanced synthetic strategies that could be employed include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized. For instance, Sonogashira coupling can be integrated following the iodination step to synthesize aryl acetylenes, which serve as versatile building blocks for a wide range of specialty chemicals and active pharmaceutical ingredients. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Copper-Catalyzed Reactions: Reactions like the Ullmann condensation can be used to form new carbon-oxygen or carbon-nitrogen bonds at the iodinated positions.

Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

These methodologies would allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

| Reagent System | Key Features | Potential for Analogue Synthesis | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Sulfated Polyborate | Efficient for di-iodination; water can tune the reaction to generate more Brønsted acid sites for rapid activation of NIS. | High; can be integrated into one-pot sequential reactions with Sonogashira coupling. | researchgate.net |

| NaIO₄ / KI / NaCl in aq. AcOH | Effective for various activated aromatic substrates through the in situ generation of iodine monochloride. | High; provides a cost-effective route to the di-iodinated intermediate for further functionalization. | researchgate.net |

| Iodine / Hydrogen Peroxide | A direct iodination method that can achieve high yields for halogenated salicylanilides, adaptable to similar phenolic acids. | Moderate to High; provides a foundational method for creating the di-iodo scaffold. | researchgate.net |

Integration of Omics Technologies in Biological Investigations

While specific omics studies on this compound have not yet been published, this represents a significant avenue for future research. Given its structural analogy to thyroid hormones, its biological effects can be comprehensively investigated using systems biology approaches. nih.gov Omics technologies such as proteomics and metabolomics are powerful tools for elucidating the mechanisms of action of bioactive compounds. mdpi.comnih.gov

Future research directions could include:

Proteomics: Untargeted proteomic analyses of cells or tissues treated with the compound could identify changes in protein expression and post-translational modifications. This approach has been used to identify plasma protein signatures in different thyroid states and to understand the effects of thyroid hormone receptor mutations. imrpress.comfrontiersin.orgmdpi.comnih.gov Such studies could reveal the specific protein targets and signaling pathways modulated by this compound, providing insights into its mode of action.

Metabolomics: By analyzing the global metabolic profile of biological systems exposed to the compound, researchers can identify specific metabolic pathways that are altered. This has been applied successfully to discover biomarker panels for thyroid dysfunction. imrpress.com For this compound, metabolomics could clarify its effects on energy metabolism, lipid profiles, and other key cellular processes.

Transcriptomics: Analyzing changes in gene expression via transcriptomics would provide a broader understanding of the cellular response to the compound, identifying genes that are up- or down-regulated and pointing to the nuclear receptors or transcription factors involved.

The integration of these multi-omics datasets would provide a holistic view of the compound's biological impact, facilitating the discovery of potential therapeutic applications and biomarkers of effect. mdpi.com

Mechanistic Insights into Environmental Interactions

The environmental fate of this compound is currently unknown, which presents a critical knowledge gap. As an iodinated aromatic compound, its potential for persistence, bioaccumulation, and transformation in the environment warrants investigation. nih.govresearchgate.net Future research should focus on its environmental interactions, drawing upon established knowledge of similar halogenated compounds. nih.govresearchgate.net

Key areas for future investigation include:

Biodegradation Pathways: Studies using microbial cultures from soil and water are needed to determine if and how the compound is degraded. The key step in the breakdown of halogenated aromatics is the removal of the halogen, which can occur via reductive, hydrolytic, or oxygenolytic mechanisms. nih.govnih.gov Research should aim to identify the specific enzymes and metabolic pathways involved in the de-iodination and subsequent ring cleavage of the molecule.

Environmental Fate and Transport: Investigations into the compound's behavior in different environmental compartments (water, soil, sediment) are necessary. This includes measuring its sorption coefficients, potential for leaching into groundwater, and photostability. The fate of other iodinated pharmaceuticals and contrast media has been studied in water/sediment systems, providing a methodological framework. researchgate.netacs.org

Formation of Disinfection Byproducts: Iodinated compounds are known precursors to the formation of toxic iodinated disinfection byproducts (I-DBPs) during water treatment processes like chlorination. nih.gov It is crucial to assess the potential of this compound to form such byproducts.

Understanding these environmental interactions is essential for a complete life-cycle assessment of the compound and its analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.